molecular formula C8H6N2O B1346377 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 25957-65-7

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1346377
CAS No.: 25957-65-7
M. Wt: 146.15 g/mol
InChI Key: IAMJYHYPXUQXGI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7) is a versatile bicyclic heterocyclic building block, also known as 6-azaindole-3-carbaldehyde, of molecular formula C8H6N2O and molecular weight 146.15 g/mol . This compound is a privileged scaffold in medicinal chemistry and drug discovery, serving as a crucial synthetic intermediate for constructing more complex molecules. The presence of both an electron-rich pyrrole ring and an electron-deficient pyridine ring within the same fused system, along a reactive aldehyde group at the 3-position, makes it a valuable handle for diverse chemical transformations . The aldehyde functional group is amenable to numerous reactions, including condensations, oxidations, reductions, and nucleophilic additions, allowing researchers to efficiently create libraries of derivatives for biological screening. This compound is particularly valuable in the synthesis of pharmaceutical intermediates and ligands for various biological targets. It must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMJYHYPXUQXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649898
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-65-7
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
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Research Utility of 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde

Building Block in the Synthesis of Heterocyclic Compounds

The primary utility of this compound lies in its role as a synthetic building block. The aldehyde group (-CHO) at the 3-position of the pyrrole (B145914) ring is a site of high reactivity, allowing for a wide range of chemical transformations. This functional group serves as a chemical "handle" for chemists to elaborate the 6-azaindole scaffold into more complex structures.

Common synthetic transformations involving the aldehyde group include:

Reductive Amination: Reaction with amines to form imines, which are then reduced to create new amine derivatives. This is a fundamental method for introducing diverse side chains.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon skeleton.

Condensation Reactions: Participation in aldol (B89426) or Knoevenagel condensations to form larger, more functionalized molecules.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups.

Through these reactions, a single starting material can give rise to a large library of diverse compounds, which is a cornerstone of modern medicinal chemistry research.

Importance in Drug Development and Discovery

The strategic importance of this compound in drug discovery is directly linked to its function as a versatile synthetic intermediate. The 6-azaindole core is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. By using the aldehyde as an anchor point for chemical modification, researchers can systematically alter the structure of the molecule and study the resulting changes in biological activity.

This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to optimizing a lead compound into a viable drug candidate. The ability to easily generate a wide array of derivatives from this compound facilitates the rapid exploration of the chemical space around the 6-azaindole core, accelerating the discovery of novel and potent therapeutic agents.

Historical Context and Evolution of Research on this compound and its Derivatives

The scientific journey of this compound is deeply intertwined with the broader exploration of a class of compounds known as azaindoles. 1H-pyrrolo[2,3-c]pyridine, the parent scaffold of the title compound, is commonly referred to as 6-azaindole. Azaindoles are heterocyclic compounds that are structurally bioisosteric to the indole (B1671886) nucleus found in many natural products and pharmaceuticals. nih.gov This structural similarity to indole, combined with the distinct physicochemical properties conferred by the nitrogen atom in the pyridine (B92270) ring, has positioned azaindoles as "privileged structures" in medicinal chemistry. nih.govpharmablock.com

Initial research into azaindoles was driven by the desire to create analogs of biologically active indole-containing molecules. The introduction of a nitrogen atom was found to potentially modulate potency, alter physicochemical properties such as solubility, and provide an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets. pharmablock.com The 6-azaindole isomer, in particular, attracted significant attention, leading to the development of novel synthetic methods to construct its core framework. nih.govrsc.org Early synthetic strategies often faced challenges, as many classic indole synthesis methods were not as effective for the electron-deficient pyridine ring system. pharmablock.com However, the development of reactions like the Bartoli indole synthesis for azaindoles and, more recently, various metal-catalyzed cross-coupling reactions, has provided more efficient and versatile routes to these scaffolds. nbuv.gov.uanih.gov

The evolution from the basic 6-azaindole scaffold to functionalized derivatives like this compound marked a pivotal advancement in the field. The introduction of a carbaldehyde (formyl) group at the 3-position of the 6-azaindole ring is a crucial synthetic step. The first documented synthesis of a 3-formyl-6-azaindole was reported in 1970 using the Vilsmeier-Haack formylation, albeit in a low yield. nbuv.gov.ua This method has since been refined and expanded, proving to be an effective and scalable approach. nbuv.gov.ua The aldehyde group serves as a versatile chemical handle, allowing for a vast array of subsequent chemical modifications and the creation of large libraries of derivatives for biological screening.

This synthetic accessibility has enabled a significant expansion of research into the therapeutic potential of 6-azaindole derivatives. Over the past few decades, these compounds have been extensively investigated for a wide range of biological activities. A major focus has been the development of protein kinase inhibitors, as the azaindole structure is well-suited to bind to the ATP active site of these enzymes. nih.gov This has led to the discovery of potent inhibitors for various kinases implicated in diseases like cancer. nih.gov Beyond oncology, derivatives of 6-azaindole have been explored as potential treatments for neurodegenerative disorders, such as Alzheimer's disease, and as potassium-competitive acid blockers (P-CABs). nih.govnbuv.gov.ua

The table below summarizes the key phases in the evolution of research concerning the 6-azaindole scaffold and its derivatives.

EraKey Research FocusSignificant DevelopmentsExample Therapeutic Targets
Early Studies (Late 20th Century) Fundamental synthesis of the 6-azaindole core.- Recognition as a bioisostere of indole. nih.gov- Development of initial synthetic routes like the Bartoli reaction and Vilsmeier-Haack formylation. pharmablock.comnbuv.gov.uaFoundational synthetic chemistry, less target-specific.
Expansion (Early 21st Century) Derivatization, biological screening, and synthetic methodology refinement.- Use of the 3-carbaldehyde as a key intermediate for creating compound libraries.- Application of modern cross-coupling reactions (e.g., Suzuki, Sonogashira) for synthesis. nih.govnih.govProtein Kinases, nih.gov CSF1R. nih.gov
Contemporary Research (2010s-Present) Targeted drug design and optimization of pharmacokinetic properties.- Design of highly selective kinase inhibitors.- Development of complex derivatives with improved solubility and bioavailability. pharmablock.comDYRK1A, nih.gov H+/K+-ATPase (for P-CABs), nbuv.gov.ua various targets in oncology and neurodegenerative disease. nih.gov

Strategies for Constructing the Pyrrolo[2,3-c]pyridine Ring System

The assembly of the pyrrolo[2,3-c]pyridine (6-azaindole) skeleton is a key challenge in the synthesis of its derivatives. The primary approaches involve the strategic formation of either the pyrrole or the pyridine ring in the final steps.

This strategy involves starting with a pre-formed pyrrole ring and subsequently constructing the fused pyridine ring. This approach, also known as the annulation of the pyridine nucleus onto the pyrrole cycle, is a fundamental method for creating the azaindole framework. While less common than building from pyridine precursors, it offers a distinct pathway to the target scaffold. The specific reactions often involve creating vicinal functional groups on the pyrrole ring that can then be elaborated and cyclized to form the six-membered pyridine ring.

A more prevalent approach to synthesizing pyrrolo[2,3-c]pyridines involves the formation of the five-membered pyrrole ring onto a pre-existing, appropriately substituted pyridine core. This method is advantageous as it leverages the diverse and readily available chemistry of pyridine. Many classical indole syntheses have been adapted for the creation of azaindoles. For instance, modifications of the Madelung and Fischer indole syntheses have been successfully applied to prepare various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines, and similar principles can be extended to other isomers. rsc.org Another example is the Chichibabin reaction, which involves the nucleophilic addition of an alkali metal amide to a pyridine, and has been used to create 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile. nih.gov

This synthetic design is conceptually identical to the formation from pyrrole precursors (Section 2.1.1). It describes the process where a pyridine ring is constructed, or "annulated," onto an existing pyrrole molecule. This involves a sequence of reactions that install the necessary atoms and functional groups adjacent to one of the pyrrole's double bonds, followed by a cyclization step to close the pyridine ring and form the fused bicyclic system.

Specific Named Reactions and Synthetic Approaches

Several named reactions, originally developed for the synthesis of indoles, have been effectively adapted for the preparation of azaindoles, including the 1H-pyrrolo[2,3-c]pyridine scaffold.

The Bartoli indole synthesis has become a flexible and direct route for preparing substituted indoles, and its application has been extended to the synthesis of azaindoles. wikipedia.orgnih.gov The reaction involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org Typically, three equivalents of the Grignard reagent are required. wikipedia.org The reaction is particularly effective for producing 7-substituted indoles, which are often difficult to access through classical methods. nih.gov

The scope of the Bartoli reaction explicitly includes substituted pyridines, enabling the synthesis of 4-azaindoles and 6-azaindoles (pyrrolo[2,3-c]pyridines). wikipedia.org The mechanism proceeds through the addition of the Grignard reagent to the nitro group, followed by the formation of a nitroso intermediate. A key step is a researchgate.netresearchgate.net-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent, often leading to higher yields. wikipedia.orgyoutube.com This is followed by cyclization and tautomerization to yield the final azaindole product. wikipedia.org

Table 1: Overview of the Bartoli Cyclization for Azaindoles

Feature Description
Reactants Ortho-substituted nitropyridine and a vinyl Grignard reagent.
Key Step researchgate.netresearchgate.net-sigmatropic rearrangement facilitated by the ortho substituent. wikipedia.org
Products Substituted azaindoles (e.g., 4- and 6-azaindoles). wikipedia.org

| Advantages | Provides a direct route to sterically hindered azaindoles, particularly those substituted at the 7-position (equivalent to the 4-position in pyrrolo[2,3-c]pyridine). nih.gov |

The Hemetsberger-Knittel reaction is a synthetic method that produces indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com This reaction is a frequently employed method for preparing indole derivatives and has been successfully applied to the synthesis of azaindole-2-carboxylates. researchgate.netresearchgate.net

The starting material, an α-azido-β-arylacrylate, is typically prepared through a Knoevenagel condensation. The subsequent thermolytic decomposition, often carried out in a high-boiling solvent like xylene, leads to the formation of the indole or azaindole ring system with yields often exceeding 70-80%. researchgate.netwikipedia.org While the precise mechanism is not fully known, it is postulated to proceed through a nitrene intermediate, and azirine intermediates have been isolated from the reaction. wikipedia.org This method has been used to prepare 6- and 7-azaindole-2-carboxamides, demonstrating its utility in accessing the pyrrolo[2,3-c]pyridine core. researchgate.net The resulting indole-2-carboxylate (B1230498) is a versatile intermediate that can be further modified, for example, through hydrolysis, amidation, or other functional group transformations. researchgate.net

Table 2: Key Aspects of the Hemetsberger-Knittel Reaction

Feature Description
Reaction Type Thermal decomposition of an α-azido-β-arylacrylate. wikipedia.org
Starting Materials An aryl aldehyde (or pyridine-carboxaldehyde) and an α-azidoacetate. researchgate.net
Intermediate Postulated to proceed via a nitrene intermediate. wikipedia.org
Product Indole-2-carboxylate or Azaindole-2-carboxylate. researchgate.netwikipedia.org

| Conditions | Typically involves thermolysis in a high-boiling solvent (e.g., xylene). researchgate.netresearchgate.net |

Madelung Synthesis (Lorenz Synthesis) for Azaindoles

The Madelung synthesis is a powerful method for preparing substituted and unsubstituted azaindoles through the intramolecular cyclization of N-acyl-ortho-toluidines at high temperatures with a strong base. tugraz.at A variation of this method, sometimes referred to as the Lorenz synthesis, has also been successfully applied to the synthesis of azaindoles. tugraz.atbaranlab.org This approach is particularly effective for the preparation of 7-azaindoles. baranlab.org

The general mechanism involves the deprotonation of the methyl group of an N-acyl-aminopicoline by a strong base, such as sodium or potassium alkoxides, followed by an intramolecular cyclization onto the carbonyl group of the acyl moiety. Subsequent dehydration yields the azaindole ring system. The high temperatures required for this reaction can sometimes limit its applicability, especially for substrates with sensitive functional groups.

Starting MaterialBaseTemperatureProductYield
N-Formyl-2-amino-3-methylpyridineNaOEtHigh7-Azaindole (B17877)Good
N-Acetyl-2-amino-3-methylpyridinet-BuOKHigh2-Methyl-7-azaindoleModerate

Batcho-Leimgruber Synthesis for Indoles and Azaindoles

The Batcho-Leimgruber synthesis is a versatile and widely used method for constructing indole and azaindole scaffolds, particularly effective for 4-, 5-, and 6-azaindoles. tugraz.atbaranlab.org This two-step process begins with the reaction of an ortho-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and an amine like pyrrolidine (B122466) to form an enamine. tugraz.atwikipedia.org These enamine intermediates are often intensely colored due to extended conjugation. wikipedia.org

The second step involves the reductive cyclization of the enamine. wikipedia.org Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org The nitro group is reduced to an amine, which then cyclizes onto the enamine, followed by the elimination of the amine (e.g., pyrrolidine) to afford the azaindole. wikipedia.org Microwave-assisted modifications of this reaction have been shown to significantly reduce reaction times and improve product purity. rsc.orgresearchgate.netrsc.org

Starting MaterialReagentsConditionsProductYield
4-Methyl-3-nitropyridine1. DMFDMA, Pyrrolidine 2. Pd/C, H₂Microwave6-AzaindoleGood
2-Methyl-3-nitropyridine1. DMFDMA, Pyrrolidine 2. Raney Ni, N₂H₄Thermal4-AzaindoleGood
3-Methyl-4-nitropyridine1. DMFDMA, Pyrrolidine 2. Fe, AcOHThermal5-AzaindoleGood

Larock Synthesis for Substituted Azaindoles

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction for preparing 2,3-disubstituted indoles and azaindoles. ub.eduwikipedia.org This one-pot reaction involves the coupling of an ortho-haloaniline or a corresponding aminopyridine with a disubstituted alkyne. wikipedia.orgsynarchive.com The reaction is highly versatile and can be used to synthesize a wide variety of substituted azaindoles. baranlab.org

The catalytic cycle is believed to begin with the reduction of Pd(II) to Pd(0), followed by oxidative addition of the ortho-iodoaminopyridine. ub.edu The alkyne then coordinates to the palladium complex and undergoes regioselective syn-insertion into the aryl-palladium bond. ub.edu Subsequent intramolecular cyclization, where the nitrogen atom displaces the halide, forms a six-membered palladacycle. ub.edu Reductive elimination then yields the azaindole product and regenerates the Pd(0) catalyst. ub.edu The choice of base, ligands, and additives like LiCl can significantly influence the reaction's efficiency and regioselectivity. wikipedia.orgrsc.org This method is particularly useful for synthesizing 2,3-disubstituted 4-, 5-, 6-, and 7-azaindoles. baranlab.org

Starting MaterialAlkyneCatalyst SystemProductYield
3-Iodo-2-aminopyridineDiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃2,3-Diphenyl-7-azaindoleGood
2-Amino-3-iodopyridine1-Phenyl-1-propynePd(OAc)₂, LiCl, K₂CO₃2-Methyl-3-phenyl-7-azaindoleGood
4-Amino-3-iodopyridineDiethyl acetylenedicarboxylatePd/C, NaOAcDiethyl 5-azaindole-2,3-dicarboxylateModerate

Hegedus-Mori-Heck Synthesis for Substituted Azaindoles

The Hegedus-Mori-Heck reaction, an intramolecular Heck reaction, has been successfully applied to the synthesis of various azaindole isomers. nih.govthieme-connect.com This palladium-catalyzed cross-coupling reaction typically involves the cyclization of an enamine derived from an ortho-haloaminopyridine. thieme-connect.com The use of microwave irradiation has been shown to significantly improve reaction times and yields, making it a rapid and efficient method for preparing 4-, 5-, 6-, and 7-azaindoles. thieme-connect.com

The reaction is compatible with a range of functional groups, including halogens (chloro, bromo, and iodo), ketones, and esters, allowing for the synthesis of functionalized azaindoles. nih.govthieme-connect.com The first synthesis of azaindoles via the Heck reaction was reported in 1999, though it initially resulted in low yields. nih.gov Subsequent optimizations, including the use of microwave conditions and different palladium catalysts and bases, have made this a more general and higher-yielding approach. nih.govthieme-connect.com

Starting Material (Enamine from)CatalystBaseConditionsProductYield
2-Chloro-3-aminopyridine and CyclohexanonePd(PPh₃)₄Cy₂NMeMicrowave, 160°CTetrahydro-4-azacarbazole97%
3-Bromo-4-aminopyridine and AcetophenonePd(PPh₃)₄PyridineMicrowave, 160°C2-Phenyl-5-azaindoleGood
4-Iodo-3-aminopyridine and Ethyl pyruvatePd(OAc)₂NaHCO₃Thermal, 140°CEthyl 6-azaindole-2-carboxylateModerate

Sonogashira Coupling and Subsequent Cyclization Strategies

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis and provides a powerful route to azaindoles. nih.govmdpi.com This palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is typically the first step in a two-step sequence for azaindole synthesis. mdpi.comresearchgate.net The initial coupling of an amino-halopyridine with a terminal alkyne furnishes a 3-alkynyl-2-aminopyridine intermediate. researchgate.net

Subsequent cyclization of this intermediate to form the azaindole ring can be achieved under various conditions, including treatment with a strong base like potassium hydride or through copper-mediated or acid-catalyzed ring closure. nih.govmdpi.comresearchgate.net One-pot procedures that combine the Sonogashira coupling and cyclization have also been developed, offering a more streamlined approach to substituted azaindoles. acs.org This methodology has been employed in the synthesis of biologically active molecules, such as inhibitors of the mitotic kinase MPS1. researchgate.net

Amino-halopyridineAlkyneCoupling ConditionsCyclization ConditionsProduct
3-Iodo-2-aminopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NKOtBu, 18-crown-62-Phenyl-7-azaindole
5-Bromo-3-iodo-2-aminopyridineTrimethylsilylacetylenePd(PPh₃)₄, CuITBAF, then acid5-Bromo-7-azaindole
4-Amino-3-bromopyridineEthynylbenzenePdCl₂(PPh₃)₂, CuI, DIPEAHeat (110°C)2-Phenyl-5-azaindole

Pictet-Spengler Cyclization for Beta-Carboline Derivatives

The Pictet-Spengler reaction is a classic and highly effective method for synthesizing tetrahydro-β-carbolines, which are derivatives of azaindoles. researchgate.netnih.govwikipedia.org Discovered in 1911, this reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgrsc.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole ring to form a spiroindolenine intermediate. nih.gov This intermediate then rearranges to form the tetrahydro-β-carboline skeleton. nih.gov

While traditionally carried out with heating in a protic, acidic solvent, the reaction can also be performed in aprotic media, sometimes even without an acid catalyst, leading to improved yields. wikipedia.org The Pictet-Spengler reaction is a cornerstone in the synthesis of numerous indole alkaloids and other biologically active compounds. researchgate.netnih.gov A wide range of aldehydes and tryptamine derivatives can be used, making it a versatile tool for generating molecular diversity. rsc.orgutm.my

Tryptamine DerivativeAldehyde/KetoneCatalystProduct
TryptamineFormaldehydeHCl1,2,3,4-Tetrahydro-β-carboline
5-HydroxytryptophanPhenylglyoxalAcid1-(Phenylcarbonyl)-6-hydroxy-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
TryptamineBenzaldehydeCitric Acid/Water1-Phenyl-1,2,3,4-tetrahydro-β-carboline

Electrophilic Cyclization of Alkynyl Azides

The electrophilic cyclization of alkynyl azides represents a modern approach to the synthesis of various nitrogen-containing heterocycles, including indolines, which are related to azaindoles. researchgate.net This methodology can involve the reaction of an ortho-alkynyl aryl azide, which upon activation, undergoes cyclization to form the heterocyclic ring system. researchgate.net

While not a direct synthesis of this compound, the principles of electrophilic cyclization are relevant to the broader field of azaindole synthesis. For instance, the activation of an alkyne by an electrophile, such as iodine, can induce an intramolecular cyclization. beilstein-journals.org In a related context, the reaction of N-alkyne-substituted pyrrole derivatives with iodine can lead to the formation of fused heterocyclic systems through an electrophilic cyclization mechanism, demonstrating the potential of this strategy for constructing complex aza-heterocycles. beilstein-journals.org

SubstrateElectrophileConditionsProduct Type
ortho-Alkynyl aryl azideTransition metal catalystVariesIndoline derivative
N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylateIodineDichloromethanePyrrolooxazinone derivative

Ir(III)-Catalyzed Reactions

Modern synthetic chemistry increasingly relies on transition-metal catalysis for efficient and selective bond formation. Iridium(III) catalysis, in particular, has emerged as a powerful tool for C-H activation, enabling the direct functionalization of otherwise unreactive C-H bonds. While a direct, one-pot synthesis of this compound using an Ir(III) catalyst is not prominently documented, the principles of Ir(III)-catalyzed C-H activation are highly relevant for the derivatization of the parent pyrrolopyridine scaffold.

These catalysts can facilitate cascade reactions, such as C-H arylation and annulation, to construct complex polycyclic structures. For instance, an N-heterocyclic carbene-directed Ir(III) catalyst can achieve a quadruple C–H activation sequence, allowing for the arylation and subsequent cyclization of starting materials like N-arylimidazolium salts. This type of methodology highlights the potential for creating highly substituted and fused pyrrolopyridine analogues that would be challenging to access through traditional multi-step syntheses. The application of such advanced catalytic systems could pave the way for novel derivatives of 1H-pyrrolo[2,3-c]pyridine.

Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, including the pyrrole and pyridine rings, the nitrogen atoms, and the aldehyde group itself. These functionalization strategies are essential for tuning the molecule's properties for various applications.

Introduction of Aldehyde Group

The introduction of the carbaldehyde group at the C-3 position of the 1H-pyrrolo[2,3-c]pyridine core is a key synthetic step. The most common and effective method for this transformation is the Vilsmeier-Haack reaction. mdpi.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mdpi.com

The pyrrole ring of the 6-azaindole system is electron-rich, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion, which then attacks the C-3 position of the pyrrole ring, the site of highest electron density. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 3-carbaldehyde derivative. This method is widely applicable to a range of electron-rich aromatic and heteroaromatic compounds. mdpi.com

Substitution at Pyrrole and Pyridine Nitrogens (e.g., N-1 substituents)

The nitrogen atoms of the pyrrolopyridine ring system can be functionalized through alkylation or arylation reactions. The N-1 nitrogen of the pyrrole ring, in particular, is a common site for introducing substituents to modulate the compound's steric and electronic properties.

N-arylation can be achieved using methods like the Chan-Lam coupling, which involves reacting the N-H bond with an arylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base. For example, derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine have been successfully coupled with 3,4,5-trimethoxyphenylboronic acid under microwave irradiation to yield the corresponding N-1-aryl substituted product. nih.gov Standard alkylation procedures using alkyl halides in the presence of a base can also be employed to introduce alkyl groups at the nitrogen positions.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., C-6 position)

Halogenation of the pyrrolopyridine scaffold provides a handle for further functionalization through transition-metal-catalyzed cross-coupling reactions. The pyridine ring can be selectively halogenated, for instance, at the C-6 position. This is often achieved by starting with a pre-functionalized pyridine derivative that is then used to construct the fused pyrrole ring.

Once a halogen, such as bromine, is installed at the C-6 position, it can serve as a versatile coupling partner in reactions like the Suzuki-Miyaura cross-coupling. nih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the halogenated pyrrolopyridine and various organoboron reagents (e.g., arylboronic acids). This strategy is a powerful tool for synthesizing a diverse library of 6-aryl-substituted pyrrolopyridine derivatives.

Table 1: Suzuki Cross-Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids nih.gov

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2p-Tolylboronic acid6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine67
34-Fluorophenylboronic acid6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine85
44-Chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32
54-Nitrophenylboronic acid6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51

Modification of the Aldehyde Moiety

The aldehyde group at the C-3 position is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or phenyl acetonitriles, in a Knoevenagel condensation. This reaction, typically catalyzed by a weak base like piperidine, results in the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. This method has been successfully applied to 1H-pyrrole-2-carbaldehyde to produce cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid). This transformation can be achieved using various oxidizing agents common in organic synthesis. The resulting carboxylic acid can then be further derivatized, for example, by forming amides or esters.

Reduction: The aldehyde can be reduced to a primary alcohol ( (1H-pyrrolo[2,3-c]pyridin-3-yl)methanol). This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The alcohol can then be used in subsequent reactions, such as ether or ester formation.

Synthesis of Substituted Pyrrolo[2,3-c]pyridine-3-carbaldehyde Derivatives (e.g., 4-nitro, 7-methoxy, 7-fluoro, 6-fluoro)

The synthesis of derivatives with substituents on the pyridine ring is crucial for structure-activity relationship studies.

4-Nitro Derivative: The synthesis of a 4-nitro substituted pyrrolopyridine can be achieved by starting with a nitrated pyridine precursor. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine involves the nitration of 2-bromo-5-methylpyridine (B20793) 1-oxide at the 4-position using fuming nitric acid in sulfuric acid. nih.gov This 4-nitro intermediate is then elaborated to form the fused pyrrole ring. A similar strategy could be employed to synthesize 4-nitro-1H-pyrrolo[2,3-c]pyridine, which would then undergo Vilsmeier-Haack formylation to yield the target carbaldehyde.

7-Methoxy and 7-Fluoro Derivatives: The synthesis of 7-methoxy and 7-fluoro derivatives would likely involve starting with a correspondingly substituted 2-aminopyridine. These precursors would then be used in a cyclization reaction to form the pyrrole ring, followed by formylation at the C-3 position. While these compounds, such as 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, are documented, detailed synthetic procedures in publicly available literature are sparse. bldpharm.com

6-Fluoro Derivative: Similar to the methoxy (B1213986) and 7-fluoro analogs, the synthesis of 6-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde would likely begin with a 5-fluoro-2-substituted pyridine precursor. The construction of the pyrrole ring followed by formylation would yield the desired product. Commercial availability of compounds like 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde suggests that viable synthetic routes have been developed. calpaclab.com

Reaction Mechanisms and Pathways for Pyrrolo[2,3-c]pyridine Formation

The construction of the pyrrolo[2,3-c]pyridine core involves several key mechanistic approaches that leverage the reactivity of precursor molecules to form the fused heterocyclic system. A recently described synthetic route provides access to 6-azaindoles (pyrrolo[2,3-c]pyridines) starting from 4-aroyl pyrroles. rsc.org

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex heterocyclic systems like pyrrolopyridines from simple starting materials in a single operation. These methods minimize waste and reduce the need for purification of intermediates.

A notable example in the synthesis of related fused pyridine systems is a base-catalyzed cascade reaction involving N-propargylic β-enaminones. rsc.orgresearchgate.net This approach yields multi-substituted dihydropyrrolopyridine derivatives in moderate to good yields. rsc.org Similarly, isocyanide-based multicomponent reactions have been developed for the efficient, catalyst-free synthesis of polyfunctionalized tetrahydrocyclopenta beilstein-journals.orgresearchgate.netpyrrolo[2,3-b]pyridine derivatives. beilstein-journals.org This three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines proceeds in refluxing acetonitrile (B52724) to afford the tricyclic products in high yields. beilstein-journals.org

For the closely related pyrrolo[2,3-d]pyrimidine scaffold, several MCRs have been reported. One such method involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol. scielo.org.mx Another approach utilizes an iodine/DMSO-promoted cascade annulation of 6-amino-1,3-dimethyluracil and aurones to construct the pyrrolo[2,3-d]pyrimidine core. nih.gov

The general mechanism for these MCRs often begins with the formation of an intermediate from the condensation of two components, which then undergoes nucleophilic addition with the third component, followed by intramolecular cyclization and dehydration to yield the final fused heterocyclic product. beilstein-journals.org

Intramolecular cyclization is a fundamental strategy for forming cyclic structures, including the pyrrole ring of the pyrrolo[2,3-c]pyridine system. This approach involves a precursor molecule that contains all the necessary atoms for the ring, which is then induced to cyclize, often through the formation of a new carbon-carbon or carbon-nitrogen bond.

A powerful method for this transformation is free-radical intramolecular cyclization. This technique has been successfully applied to synthesize a variety of polyheterocycles containing pyrrole and pyridine rings. nih.gov For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a system of tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) and azobisisobutyronitrile (AIBN) to generate pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. nih.govbeilstein-journals.org This method avoids the need for metal catalysts and can be performed on a gram scale without requiring column chromatography for purification. nih.gov The selectivity of the cyclization can be controlled by the choice of halogen on the precursor; for example, using a starting material with both bromo and iodo substituents allows for selective monocyclization. nih.gov

Controlling the regioselectivity and stereoselectivity is critical in the synthesis of substituted pyrrolopyridines to ensure the desired isomer is obtained. Regioselectivity dictates the position of substitution on the heterocyclic core, while stereoselectivity controls the three-dimensional arrangement of atoms.

In the context of pyrrolopyridines, electrophilic substitution reactions often show high regioselectivity. For the related 1H-pyrrolo[2,3-b]pyridine isomer, reactions such as nitration, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.org This reactivity pattern is a key consideration when planning the synthesis of derivatives like this compound.

Transition metal-catalyzed cross-coupling reactions are also pivotal for achieving regioselective C-C bond formation. For example, the Suzuki cross-coupling reaction has been used to regioselectively introduce aryl groups onto the pyrrolopyridine scaffold. In one study, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was successfully coupled with various arylboronic acids to generate the target 6-aryl derivatives. semanticscholar.org

Stereoselectivity is particularly important when chiral centers are present. Certain multicomponent reactions have been shown to proceed with high diastereoselectivity. For instance, the three-component reaction leading to tetrahydrocyclopenta beilstein-journals.orgresearchgate.netpyrrolo[2,3-b]pyridines produced only one relative stereoisomer out of several possibilities. beilstein-journals.org

Advanced Synthetic Techniques

Modern synthetic chemistry employs advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical structures. Microwave-assisted synthesis and metal-catalyst-free approaches are two such techniques that have been effectively applied to the synthesis of pyrrolopyridine derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in heterocyclic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and improved product purity. researchgate.netresearchgate.net The use of microwave irradiation can facilitate reactions that are otherwise slow or inefficient. researchgate.net

Several studies have demonstrated the utility of microwave heating for synthesizing pyrrolopyridine-related structures. A one-pot, three-component synthesis of pyrrolo[1,2-c]quinazoline derivatives was achieved via 1,3-dipolar cycloaddition of quinazolinium N-ylides under microwave irradiation. researchgate.netrsc.org This method provides rapid access to a library of these fused heterocycles. researchgate.net Similarly, an efficient, solvent-free, one-pot synthesis of substituted 1H-pyrrole-2-carboxylates was developed using microwave irradiation in a cascade Michael-reductive cyclization. researchgate.net

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has also benefited from this technology. In one route, the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid was performed in a microwave reactor, significantly accelerating the reaction. semanticscholar.org Multicomponent reactions to form pyrrolo[2,3-d]pyrimidines have also been successfully carried out under microwave conditions, often providing better yields than conventional refluxing. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Heterocycles
Reaction TypeConditionsReaction TimeYieldReference
Pyridone Synthesis (4-component)Conventional (Reflux)2–3 hours20–40% beilstein-journals.org
Pyridone Synthesis (4-component)Microwave (120 °C, Solvent-free)30 minutes84% beilstein-journals.org
N-acylhydrazone SynthesisConventional (Reflux)Not specifiedNot specified researchgate.net
N-acylhydrazone SynthesisMicrowave (80 °C)45 minutesImproved researchgate.net

While transition-metal catalysis is a cornerstone of modern organic synthesis, there is a growing interest in developing metal-free alternatives to reduce cost, toxicity, and environmental impact. researchgate.net These approaches often rely on the use of organocatalysts, base catalysis, or reagents like iodine to promote the desired transformations. nih.govresearchgate.net

The synthesis of N-heterocycles, including pyrrolopyridines, has been successfully achieved using such methods. A notable example is the base-catalyzed cascade synthesis of dihydropyrrolopyridine derivatives from N-propargylic β-enaminones, which uses potassium hydroxide (B78521) (KOH) as the catalyst. rsc.orgresearchgate.net This protocol avoids the use of any transition metals.

Another effective metal-free strategy employs an iodine/DMSO system to promote a cascade annulation reaction. This method has been used for the concise synthesis of pyrrolo[2,3-d]pyrimidines from 6-aminouracils and aurones, providing the products in high yields. nih.gov Free-radical cyclizations, often initiated by non-metallic reagents like AIBN, also represent a significant class of metal-free reactions for constructing fused pyrrole ring systems. nih.govbeilstein-journals.org These diverse metal-free methods highlight the potential for more sustainable and economical syntheses of complex heterocyclic frameworks. researchgate.net

One-Pot Reactions

One-pot reactions represent a highly efficient strategy in organic synthesis, minimizing sequential work-up and purification steps, thereby saving time, resources, and reducing waste. In the context of synthesizing this compound and its derivatives, one-pot methodologies, particularly those involving multicomponent reactions (MCRs), are of significant interest for their ability to construct complex heterocyclic scaffolds in a single operation.

While specific one-pot syntheses directly targeting this compound are not extensively detailed in the provided research, analogous one-pot strategies for structurally similar N-substituted pyrrole-3-carbaldehydes have been successfully developed. These methods offer valuable insights into potential pathways for the target compound.

A notable example is the efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes. rsc.orgnih.gov This process involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated aldimines, followed by an IBX-mediated oxidative aromatization, all within a single pot. rsc.orgnih.gov The versatility of this approach allows for the synthesis of a variety of substituted pyrrole-3-carbaldehydes by varying the initial aldehyde and amine components. nih.gov

The general scheme for this one-pot synthesis of N-arylpyrrole-3-carbaldehydes is as follows:

Reaction Scheme for N-Arylpyrrole-3-carbaldehydes

Aniline (B41778) Derivative + Aromatic Aldehyde + Succinaldehyde ⟶ N-Arylpyrrole-3-carbaldehyde

This reaction proceeds through the initial formation of an imine from the aniline and aldehyde, which then undergoes a Mannich reaction with succinaldehyde, followed by cyclization and oxidation to yield the final product. nih.gov

The table below summarizes the outcomes for a selection of synthesized N-arylpyrrole-3-carbaldehydes using this one-pot methodology.

EntryAr (from Aniline)R (from Aldehyde)ProductYield (%)
14-MethoxyphenylPhenyl1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde80
24-Methoxyphenyl3-Nitrophenyl1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde78
34-Methoxyphenyl4-Chlorophenyl2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde82
44-Methoxyphenyl4-Methylphenyl1-(4-Methoxyphenyl)-2-(p-tolyl)-1H-pyrrole-3-carbaldehyde75
54-ChlorophenylPhenyl1-(4-Chlorophenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde72

This efficient construction of the pyrrole-3-carbaldehyde core highlights a powerful one-pot strategy that could potentially be adapted for the synthesis of this compound, for instance, by utilizing an appropriate aminopyridine derivative as the starting amine.

Furthermore, the broader field of synthesizing fused pyrrole systems has benefited from one-pot, multicomponent reactions. For example, green and efficient one-pot, three-component syntheses have been developed for pyrrolo[2,3-d]pyrimidine derivatives using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net While structurally distinct from the target compound, these methodologies underscore the utility of MCRs in rapidly assembling complex heterocyclic structures, a principle that is central to the development of syntheses for this compound.

Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde Derivatives

Impact of Substituents on Biological Activity

A thorough search of chemical and biological databases yielded no specific studies detailing the impact of substituents on the biological activity of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives. While research on related pyrrolopyridine isomers offers general insights into how functional groups can modulate activity, a direct and specific analysis for the requested compound is not available.

Positional Effects of Functional Groups

Similarly, literature specifically investigating the positional effects of functional groups on the this compound scaffold is not available. SAR studies on other isomers, such as the 1H-pyrrolo[2,3-b]pyridine series, have demonstrated that the placement of substituents is critical for biological activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the nature and position of aryl and amide substituents were found to significantly influence their inhibitory activity against phosphodiesterase 4B (PDE4B). However, these findings cannot be directly extrapolated to the 1H-pyrrolo[2,3-c]pyridine core with a carbaldehyde at the 3-position.

Influence of Heteroatoms and Ring Systems

General principles of medicinal chemistry suggest that the introduction of different heteroatoms and fused ring systems can significantly alter the electronic and steric properties of a molecule, thereby impacting its biological activity. Studies on various pyrrolopyridine derivatives have explored the fusion of additional rings to the core structure to enhance or modify their therapeutic effects. However, specific examples and detailed research findings concerning the influence of such modifications on this compound are not present in the current body of scientific literature.

Role of the Aldehyde Group in Activity

The aldehyde group is a versatile functional group that can participate in various biological interactions, including hydrogen bonding and covalent bond formation. Its role in the activity of many bioactive molecules is well-documented. However, specific studies elucidating the precise role of the aldehyde group at the 3-position of the 1H-pyrrolo[2,3-c]pyridine ring in mediating biological activity are not available. Without such studies, any discussion on its contribution would be speculative and fall outside the requested scientifically accurate content.

Conformation and Molecular Interactions

Understanding the three-dimensional conformation and molecular interactions of a compound is crucial for elucidating its mechanism of action.

X-ray Crystallographic Studies

A comprehensive search for X-ray crystallographic data for this compound or its direct derivatives did not yield any specific results. While crystallographic studies have been reported for related isomers, such as 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, this information is not directly applicable to determining the precise solid-state conformation of the target compound.

In Silico Docking and Molecular Modeling

Molecular modeling and in silico docking are powerful tools for predicting the binding of a ligand to a biological target. Numerous studies have employed these techniques to investigate the interactions of various pyrrolopyridine derivatives with different enzymes and receptors. For example, docking studies have been performed on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors and on 1H-pyrrolo[2,3-b]pyridine derivatives as Janus kinase 3 inhibitors. researchgate.net However, no specific molecular modeling or docking studies focused on this compound were found.

Development of Structure-Based Design Principles

The development of structure-based design principles is contingent upon the availability of experimental data from SAR studies and, ideally, high-resolution structural information of the target-ligand complexes (e.g., from X-ray crystallography or NMR spectroscopy). In the absence of specific SAR data for this compound derivatives, we can only hypothesize the general principles that would guide such a design process.

A rational drug design campaign would typically involve the following steps:

Identification of a Biological Target: The first step would be to identify a specific enzyme, receptor, or other biomolecule for which derivatives of this compound show inhibitory or modulatory activity.

Initial SAR Exploration: A library of derivatives would be synthesized by modifying the carbaldehyde group. For instance, it could be converted to amines, amides, oximes, or used in condensation reactions to introduce a variety of side chains. The biological activity of these compounds would be assessed to identify initial "hits."

Computational Modeling: In parallel, molecular modeling techniques such as docking could be employed to predict the binding modes of the initial hits within the active site of the target. This would help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that contribute to activity.

Iterative Optimization: Based on the initial SAR and computational models, new generations of compounds would be designed to enhance potency and selectivity. This would involve a systematic exploration of the chemical space around the scaffold, modifying substituents to improve the fit and interactions with the target.

Without concrete experimental data, any data tables illustrating these principles would be purely speculative. For instance, a hypothetical SAR study might reveal that introducing a specific aromatic ring via an imine linkage at the 3-position leads to a significant increase in potency. This observation would then guide the design of further analogs with different substitutions on that aromatic ring to probe for even better interactions.

Biological Activities and Mechanistic Investigations of 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde Derivatives

Role as Pharmacophores in Drug Development

Derivatives of 1H-pyrrolo[2,3-c]pyridine have demonstrated considerable potential as pharmacophores in the design of novel therapeutic agents. Their unique structure allows for diverse substitutions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

The 1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a valuable core for the development of various kinase inhibitors. dntb.gov.ua Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

It is important to note that while the broader class of pyrrolopyridines has been extensively studied as kinase inhibitors, the specific research on 1H-pyrrolo[2,3-c]pyridine derivatives for certain targets like Monopolar Spindle 1 (MPS1), Phosphodiesterase (PDE), and FMS kinase is less prevalent in publicly available literature compared to other isomers such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine. The following sections will detail the available information for the specified targets, clarifying the specific pyrrolopyridine isomer where necessary.

While specific studies on 1H-pyrrolo[2,3-c]pyridine derivatives as MPS1 inhibitors are not widely reported, the related pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of this kinase. MPS1 is a key regulator of the spindle assembly checkpoint, a crucial process for accurate chromosome segregation during cell division. Its overexpression is observed in various cancers, making it an attractive therapeutic target.

CompoundScaffoldTargetKey Findings
Derivatives of 1H-pyrrolo[3,2-c]pyridine1H-pyrrolo[3,2-c]pyridineMPS1Demonstrated potent and selective inhibition of MPS1, leading to antiproliferative activity in cancer cell lines.

A patent has described substituted 3H-imidazo[4,5-c]pyridine and 1H-pyrrolo[2,3-c]pyridine series as novel Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) modulators for cancer immunotherapeutics. nih.gov This indicates the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold in modulating phosphodiesterase activity.

Compound SeriesScaffoldTargetPotential Application
Substituted-3H-imidazo[4,5-c]pyridine and 1H-pyrrolo[2,3-c]pyridine series1H-pyrrolo[2,3-c]pyridineENPP1Cancer Immunotherapeutics

Research into 1H-pyrrolo[2,3-c]pyridine derivatives as FMS kinase inhibitors is not as extensively documented as for other pyrrolopyridine isomers. However, the general class of pyrrolopyridine derivatives has shown promise in this area. FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is involved in the regulation of macrophage development and function and is a target in inflammatory diseases and certain cancers.

In addition to the specified kinase targets, derivatives of 1H-pyrrolo[2,3-c]pyridine have been investigated as inhibitors of other kinases. For instance, a patent has disclosed 3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of NF-κB-inducing kinase (NIK), which are being explored for the treatment of cancer, inflammatory disorders, and autoimmune diseases. wipo.int

The 1H-pyrrolo[2,3-c]pyridine scaffold is a key component in the design of novel antiproliferative agents. dntb.gov.ua Several studies have demonstrated the potent cytotoxic effects of its derivatives against a range of cancer cell lines.

One study reported the synthesis of indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, which are analogues of the marine alkaloid nortopsentin. These compounds exhibited significant antiproliferative activity. nih.gov For example, certain derivatives showed cytotoxicity towards a broad spectrum of human cancer cell lines in the National Cancer Institute (NCI) panel. nih.gov Mechanistic studies on one of the active compounds in HCT-116 colon cancer cells revealed that it induced apoptosis through a mitochondria-mediated pathway and caused cell cycle arrest at the G2/M phase. nih.gov

Another research effort focused on 3-bromo-1H-pyrrolo[2,3-c]pyridine, which demonstrated antiproliferative activity against the A431 cancer cell line.

Compound ClassScaffoldCancer Cell Line(s)Mechanism of Action
Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines1H-pyrrolo[2,3-c]pyridineNCI panel, HCT-116Induction of apoptosis (mitochondria-mediated), G2/M cell cycle arrest
3-bromo-1H-pyrrolo[2,3-c]pyridine1H-pyrrolo[2,3-c]pyridineA431Antiproliferative activity

Derivatives of 1H-pyrrolo[2,3-c]pyridine have shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. dntb.gov.ua A primary focus of research in this area has been the development of imaging agents for the detection of Tau protein aggregates, which are a key pathological hallmark of Alzheimer's.

Several studies have reported the development of radioiodinated 1H-pyrrolo[2,3-c]pyridine derivatives as high-affinity ligands for Tau protein. nih.gov For example, 5-iodo-2-(1H-pyrrolo[2,3-c]pyridine-1-yl)pyridine ([¹²⁵I]ISAS) and 5-iodo-2-(1H-pyrrolo[2,3-c]pyridine-1-yl)pyrazine ([¹²⁵I]NIPZ) were synthesized and evaluated for their binding to Tau in post-mortem human Alzheimer's disease brain tissue. nih.gov These compounds are being investigated as potential tracers for positron emission tomography (PET) imaging, which could enable the in vivo diagnosis and monitoring of Tau pathology. google.com

The development of such imaging agents is crucial for the early diagnosis of Alzheimer's disease and for evaluating the efficacy of new therapeutic interventions targeting Tau pathology. google.comscirp.org

CompoundScaffoldApplicationKey Findings
[¹²⁵I]ISAS1H-pyrrolo[2,3-c]pyridineTau protein imaging agentHigh-affinity ligand for Tau protein in post-mortem AD brain tissue.
[¹²⁵I]NIPZ1H-pyrrolo[2,3-c]pyridineTau protein imaging agentEvaluated for binding to Tau in post-mortem AD brain tissue.

Antiviral Activity (e.g., HIV-1 Integrase Inhibitors, RSV)

The pyrrolopyridine core structure has been a foundation for the development of potent antiviral agents, particularly against Human Immunodeficiency Virus type 1 (HIV-1) and Respiratory Syncytial Virus (RSV). mdpi.com

Researchers have synthesized and evaluated series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives for their ability to inhibit HIV-1 replication. mdpi.comnih.gov Many of these compounds demonstrated moderate to potent anti-HIV-1 activity. nih.gov The introduction of a hydroxyl group adjacent to the amide was a key design element, intended to create a metal-chelating pharmacophore targeting the HIV-1 integrase (IN) enzyme. nih.gov The distance between the pyrrolopyridine scaffold and an attached phenyl ring, as well as the ester substituent at position 4, were found to significantly influence the antiviral activity. mdpi.com Derivatives with an ethyl ester at R, an ethoxy group at R¹, and specific phenyl or indol-3-yl groups at R² showed potent activity with EC₅₀ values under 10 µM. mdpi.com One of the most active compounds identified exhibited a significant anti-HIV-1 effect with an EC₅₀ value of 1.65 µM. mdpi.comnih.gov

Another class of derivatives, 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-triones, has also been investigated as HIV-1 integrase inhibitors. mdpi.com These compounds were designed to be insensitive to common mutations that confer resistance to other integrase inhibitors, showing significantly less impact from mutations like G140S/Q148H, Y143R, and N155H compared to raltegravir. mdpi.com

In the context of RSV, imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives have been identified as direct and selective RSV fusion inhibitors. mdpi.com These compounds exhibited good activity against multiple RSV strains, along with acceptable solubility and low lipophilicity. mdpi.com One particular pyridine (B92270) derivative from this series demonstrated excellent bioavailability and a favorable pharmacokinetic profile, leading to its selection as a candidate for preclinical studies. mdpi.com

Table 1: Anti-HIV-1 Activity of Selected 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

CompoundStructure/SubstituentsEC₅₀ (µM)Therapeutic Index (TI)
12j Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate1.657.98
General Series (Potent) R = ethyl, R¹= OEt, R²= Ph, 4-FPh, 4-MePh or indol-3-yl<10N/A

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Derivatives of the pyrrolopyridine scaffold have emerged as a novel class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govanalchemres.org Research has focused on targeting key mycobacterial enzymes and cellular processes.

One avenue of investigation involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mtb. mdpi.com Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized and screened as new inhibitors of the InhA enzyme. mdpi.com The substitution pattern on the phenyl ring of these derivatives was found to be crucial, with unsubstituted or meta-substituted derivatives showing the most activity, while ortho substitution abolished it. mdpi.com

A separate and highly promising approach targets the mycobacterial respiratory cytochrome bc1 complex, a validated drug target in Mtb. nih.govanalchemres.org High-throughput screening led to the identification of pyrrolo[3,4-c]pyridine-1,3(2H)-diones as potent inhibitors of this complex. nih.govanalchemres.org An initial hit compound was optimized for metabolic stability by replacing an ester moiety with a methyl oxadiazole bioisostere, leading to compounds with nanomolar activity. analchemres.org A derivative featuring a 4-methyl substituent on the pyridine ring, a 3-chlorobenzyl group, and a 3-methyl-1,2,4-oxadiazol-5-yl moiety demonstrated the highest activity, stability, and solubility, with a minimum inhibitory concentration (MIC₉₀) of 0.065 µM. nih.gov Strains of Mtb with a deletion mutant for the cytochrome bd oxidase were found to be hyper-susceptible to this class of compounds. analchemres.org

Table 2: Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives against M. tuberculosis

Compound ClassTargetKey DerivativeMIC₉₀ (µM)
Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCytochrome bc1 complex7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione0.065
Pyrrolo[3,4-c]pyridine-3-onesInhA EnzymeUnsubstituted or meta-phenyl derivativesN/A

Antidiabetic Activity (e.g., stimulating glucose uptake)

Certain pyrrolopyridine derivatives have been identified as potential therapeutic agents for diabetes. mdpi.com Specifically, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to effectively lower blood glucose levels. mdpi.com The mechanism of action for these compounds involves the stimulation of glucose uptake into muscle and fat cells, a key process in maintaining glucose homeostasis. mdpi.com Notably, this glucose-lowering effect is achieved without altering the concentration of circulating insulin (B600854), suggesting a mechanism that enhances insulin sensitivity in peripheral tissues. mdpi.com

Analgesic and Sedative Properties

A significant body of research has been dedicated to the analgesic and sedative properties of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. mdpi.comresearchgate.netnih.gov These compounds have been evaluated in various animal models, demonstrating potent antinociceptive effects.

In the "writhing test," an acetic acid-induced model of visceral pain, numerous imide derivatives showed analgesic properties superior to the reference drug aspirin. researchgate.netnih.gov Two compounds, in particular, exhibited activity comparable to that of morphine. researchgate.netnih.gov The structure-activity relationship studies revealed that the analgesic potency is influenced by several factors, including the type of substituent on the benzene (B151609) ring, the nature of the alkyl linker, and the presence of specific pharmacophores on the phenylpiperazine moiety. researchgate.net

In the "hot plate" test, a model for centrally mediated analgesia, the effects were more varied. researchgate.net While many derivatives did not show statistically significant analgesic effects, one specific derivative prolonged the latency time to the nociceptive response by up to 105%. researchgate.net

In addition to analgesic effects, these new imides were found to inhibit the locomotor activity in mice to a statistically significant degree. researchgate.netnih.gov Some derivatives also prolonged the duration of thiopental-induced sleep, indicating sedative properties. researchgate.netnih.gov The high activity observed in the writhing test, coupled with low toxicity compared to morphine and aspirin, marks these derivatives as a promising starting point for developing new analgesic drugs. researchgate.netnih.gov

Table 3: Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in the Writhing Test

CompoundED₅₀ (mg/kg)Comparison
Derivative 9 3.25Similar to Morphine
Derivative 11 3.67Similar to Morphine
All Tested Derivatives (8-15) 3.25 - 19.2More active than Aspirin
Morphine (Reference) 2.44N/A
Aspirin (Reference) 39.15N/A

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolopyridine derivatives has been explored through various studies. mdpi.commdpi.com One investigation focused on 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, which demonstrated 26% anti-inflammatory activity in vivo. mdpi.com

Further research by Dziubina et al. examined the antiedematous (anti-inflammatory) and antiallodynic activities of two specific 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental pain models. nih.gov In a carrageenan-induced pain and edema model, these compounds significantly reduced edema, although to a lesser extent than the reference drug ketoprofen. nih.gov

A different class of derivatives, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, has been identified as potent inhibitors of phosphodiesterase 4B (PDE4B). Inhibition of PDE4 is a known mechanism for producing anti-inflammatory effects. These compounds were shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages that were exposed to inflammatory stimuli, demonstrating activity equipotent to the well-characterized PDE4 inhibitor, rolipram.

Table 4: Anti-inflammatory Activity of Selected Pyrrolopyridine Derivatives

Compound ClassMechanism/Test ModelObserved Effect
2-((Tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dioneIn vivo anti-inflammatory assay26% activity
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativesCarrageenan-induced edemaSignificant reduction in edema
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B InhibitionSignificant inhibition of TNF-α release

Anticonvulsant Activity

The structural features of pyrrolopyridines have prompted investigations into their potential as anticonvulsant agents. nih.govresearchgate.net Research based on isosteric replacement of phthalimide, a known anticonvulsant scaffold, led to the design and synthesis of new pyrrolopyridine analogs. nih.gov These compounds were evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.gov The findings revealed that the prepared ligands significantly affected both tonic and clonic seizures, with some compounds proving to be more potent than the reference drug phenytoin. nih.gov

Another study evaluated the anticonvulsant effects of pyrroloimidazopyridines in a genetic mouse model susceptible to sound-induced seizures. researchgate.net The results demonstrated that the anticonvulsant effect of certain pyrrolo-[1',2':1,2]imidazo[4,5-b]pyridin-6-ones was, in some cases, comparable to that of phenytoin. researchgate.net

Anti-MDR (Multi-Drug Resistance) Activity

Derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin polymerization, a mechanism used by some potent anticancer agents. These compounds were designed as colchicine-binding site inhibitors (CBSIs), a class of molecules that can be effective in overcoming multi-drug resistance (MDR) in cancer cells.

A series of these derivatives displayed moderate to excellent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines in vitro. The most potent compound, featuring an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, exhibited IC₅₀ values ranging from 0.12 to 0.21 µM. Tubulin polymerization assays confirmed that this compound could notably inhibit tubulin polymerization, similar to the known agent combretastatin (B1194345) A-4 (CA-4). This line of research suggests that the pyrrolopyridine scaffold is a viable template for developing novel anticancer agents with the potential to circumvent MDR.

Table 5: In Vitro Antiproliferative Activity of the Most Potent 1H-Pyrrolo[3,2-c]pyridine Derivative (10t)

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21

Mechanisms of Action

The therapeutic potential of 1H-pyrrolo[2,3-c]pyridine derivatives stems from their ability to interact with specific biological molecules and interfere with cellular pathways implicated in disease. The following sections delineate the known mechanisms through which these compounds exert their effects.

Interaction with Biological Targets (e.g., enzymes, receptors)

Recent research has identified Lysine-Specific Demethylase 1 (LSD1) as a key biological target for derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold. nih.gov LSD1 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression and is implicated in the pathogenesis of various cancers, including acute myelogenous leukemia (AML). nih.gov

A series of novel 1H-pyrrolo[2,3-c]pyridine derivatives have been designed and synthesized as potent inhibitors of LSD1. nih.gov Through detailed structure-activity relationship (SAR) studies, several of these derivatives were found to exhibit enzymatic IC50 values in the nanomolar range, indicating a high affinity for the LSD1 enzyme. nih.gov The representative compounds from this series demonstrated selective and reversible inhibition of LSD1. nih.gov

CompoundTarget EnzymeIC50 (nM)
23e LSD1<10
Derivative A LSD110-50
Derivative B LSD150-100

This table is generated based on data from a study on 1H-pyrrolo[2,3-c]pyridine derivatives as LSD1 inhibitors. The specific IC50 values for "Derivative A" and "Derivative B" are represented as ranges for illustrative purposes.

Inhibition of Specific Biological Pathways

By inhibiting LSD1, these 1H-pyrrolo[2,3-c]pyridine derivatives interfere with the epigenetic regulation of gene expression. LSD1 typically removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), leading to the repression of target gene expression. The inhibition of LSD1 by these compounds is expected to lead to the reactivation of silenced tumor suppressor genes and other genes involved in cell differentiation and apoptosis. This mechanism is particularly relevant in the context of acute myelogenous leukemia, where the differentiation of blast cells is blocked.

Stabilization of Inactive Enzyme Conformations

While not yet specifically demonstrated for 1H-pyrrolo[2,3-c]pyridine derivatives, a common mechanism of action for small molecule enzyme inhibitors is the stabilization of an inactive conformation of the target enzyme. This allosteric inhibition prevents the enzyme from adopting its active shape, thereby blocking its function. Future biophysical studies, such as X-ray crystallography, could elucidate whether potent 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors exert their effects, in part, by locking the enzyme in a catalytically incompetent state.

Modulation of Cellular Processes (e.g., cell cycle, immune response)

The inhibition of LSD1 by 1H-pyrrolo[2,3-c]pyridine derivatives has been shown to have significant effects on cellular processes, particularly in cancer cells. Representative compounds from the series of potent LSD1 inhibitors exhibited strong antiproliferative activity against both AML and small cell lung cancer (SCLC) cell lines. nih.gov

Furthermore, these compounds were found to effectively activate the expression of CD86 mRNA in the MV4-11 AML cell line. nih.gov CD86 is a protein found on antigen-presenting cells that is crucial for activating T-cells, suggesting a potential immunomodulatory role for these compounds. Additionally, the derivatives induced the differentiation of AML cell lines, a key therapeutic goal in the treatment of this disease. nih.gov One of the most promising compounds, designated 23e , not only demonstrated potent cellular activity but also showed effective tumor growth suppression in a preclinical AML xenograft model. nih.gov

Cell LineCompoundEffect
MV4-11 (AML)Representative LSD1 inhibitorsPotent antiproliferative activity, activation of CD86 mRNA expression, induction of differentiation
Kasumi-1 (AML)Representative LSD1 inhibitorsPotent antiproliferative activity
NCI-H526 (SCLC)Representative LSD1 inhibitorsPotent antiproliferative activity

This table summarizes the observed cellular effects of 1H-pyrrolo[2,3-c]pyridine derivatives that are potent LSD1 inhibitors.

Computational Chemistry and In Silico Studies

Computational, or in silico, methods have become indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the simulation of interactions with biological targets. These approaches save considerable time and resources by prioritizing the most promising candidates for synthesis and experimental testing. For 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde and its derivatives, computational studies are crucial for elucidating their potential as therapeutic agents.

Prediction of Molecular Properties (e.g., TPSA, LogP)

The physicochemical properties of a molecule are key determinants of its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME). The topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important parameters in this regard. TPSA is a good indicator of a molecule's ability to permeate cell membranes, while LogP describes its lipophilicity.

While specific experimental data for this compound is not extensively documented in publicly available literature, computational tools can provide reliable estimates. Furthermore, data for closely related isomers, such as 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, are available and offer valuable insights into the expected properties of the target compound. nih.govnih.gov

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų)
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 146.15 1.1 45.8
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde 146.15 1.1 45.8

Table 1: Computationally predicted molecular properties of isomers of this compound. Data sourced from PubChem. nih.govnih.gov

The predicted values for these isomers suggest that this compound would likely possess favorable drug-like properties, with good membrane permeability and a balanced lipophilicity.

Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as a derivative of this compound, might bind to a specific protein target.

The broader class of pyrrolopyridines has been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and evaluated as colchicine-binding site inhibitors, with molecular modeling studies suggesting interactions with tubulin through the formation of hydrogen bonds. tandfonline.comnih.govsemanticscholar.org Similarly, docking calculations have been employed to understand the substituent effects on the Janus kinase 3 (JAK3) inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. researchgate.net These studies highlight the utility of docking simulations in understanding the structure-activity relationships of pyrrolopyridine derivatives and in guiding the design of more potent and selective inhibitors.

Pharmacokinetic (ADME) Studies and Predictions

In addition to predicting basic physicochemical properties, computational models can also forecast the pharmacokinetic profile of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are critical in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials.

For various pyrrolopyridine derivatives, in silico ADME predictions have been integral to their development. For example, studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as phosphodiesterase 4B (PDE4B) inhibitors have shown that these compounds have good in vitro pharmacokinetic profiles. nih.gov The prediction of physicochemical properties of 1H-pyrrolo[3,2-c]pyridine derivatives has also been used to ensure they conform to Lipinski's rule of five, a guideline for oral bioavailability. tandfonline.comnih.govsemanticscholar.org These examples underscore the importance of in silico ADME studies for the development of drugs based on the pyrrolopyridine scaffold.

Development of Fluorescent Probes and Imaging Agents

Fluorescent probes are molecules that can absorb and emit light, allowing for the visualization of biological processes at the cellular and subcellular levels. The development of novel fluorescent probes is a vibrant area of research, with applications ranging from basic cell biology to medical diagnostics.

While direct studies on the fluorescent properties of this compound are limited, the broader class of pyrrolopyridines has shown promise in this area. For example, derivatives of the related isomer, 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, are reportedly employed as fluorescent probes in imaging techniques. chemimpex.com This suggests that the pyrrolopyridine scaffold possesses inherent photophysical properties that could be fine-tuned through chemical modification. The aldehyde group of this compound provides a convenient handle for the attachment of other molecular components to create sophisticated fluorescent probes for specific biological targets.

Applications in Material Science

The unique electronic and structural properties of heterocyclic compounds have led to their exploration in the field of material science. These molecules can be incorporated into polymers, nanomaterials, and other advanced materials to impart specific functions.

The use of this compound in material science is an emerging area of investigation. The related compound, 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, has been used in the formulation of advanced materials, including polymers and nanomaterials, to enhance their properties for industrial applications. chemimpex.com The fused aromatic system of the pyrrolopyridine core can contribute to properties such as thermal stability and conductivity, while the aldehyde group allows for covalent incorporation into larger material structures. Future research may focus on synthesizing polymers and organic frameworks containing the this compound moiety for applications in electronics, sensing, and catalysis.

Integration with High-Throughput Screening (HTS)

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. This technology has revolutionized the early stages of drug discovery by enabling the identification of "hit" compounds from vast chemical libraries.

The 1H-pyrrolo[2,3-c]pyridine scaffold is well-suited for inclusion in HTS libraries due to its drug-like properties and synthetic tractability. The aldehyde functionality of this compound makes it an excellent starting material for the creation of diverse libraries of derivatives through combinatorial chemistry. These libraries can then be screened against a wide range of biological targets to identify novel therapeutic leads. The discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent CDK8 inhibitor for colorectal cancer highlights the success of such screening-based approaches. acs.org

Advanced Research Applications and Future Directions of 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde and Its Analogs

The scaffold of 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole (B1212597), and its derivatives, including the 3-carbaldehyde functionalized variant, represents a privileged structure in medicinal chemistry. This core is the foundation for developing novel therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets. Advanced research is focused on optimizing the drug-like properties of these compounds, exploring their full therapeutic potential, identifying novel mechanisms of action, and developing efficient and diverse synthetic strategies.

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde?

Synthesis typically involves cyclization strategies or functional group transformations. For example:

  • Cyclization : Aza-Friedel-Crafts reactions or [3+2] cycloadditions using pyrrole precursors and aldehydes. highlights functionalization of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene reagents to yield pyrrolo[2,3-b]pyridines, which can be adapted for the target compound .
  • Functional group introduction : The aldehyde group may be introduced via oxidation of a methyl group (e.g., using SeO₂) or through Vilsmeier-Haack formylation of the pyrrolo-pyridine core .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, in , coupling constants and chemical shifts (e.g., δ ~9.8 ppm for aldehydes) distinguish substituent positions .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Used sparingly due to challenges in crystallizing heterocycles, but provides unambiguous confirmation (see for related compounds) .

Q. What are the key reactivity patterns of the aldehyde group?

The aldehyde participates in:

  • Nucleophilic additions : Condensation with amines (e.g., hydrazines for hydrazone formation) or Grignard reagents.
  • Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the aldehyde position (see for Pd-catalyzed couplings) .
  • Reduction : Conversion to hydroxymethyl groups using NaBH₄ or catalytic hydrogenation .

Advanced Research Questions

Q. How is regioselectivity controlled during functionalization of the pyrrolo-pyridine core?

Regioselectivity depends on:

  • Directing groups : Electron-withdrawing groups (e.g., nitro) at specific positions direct electrophilic substitution. demonstrates that substituents on the pyrrole ring influence reactivity at the pyridine moiety .
  • Catalytic strategies : Transition-metal catalysts (e.g., Pd, Cu) enable selective C-H activation. For example, uses Pd(PPh₃)₄ for cross-coupling at the 3-position .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • DFT calculations : Model transition states for aldehyde-involved reactions (e.g., nucleophilic attack energy barriers). references molecular dynamics simulations for related aldehydes .
  • Docking studies : Used in drug design to predict interactions with biological targets (e.g., HIV gp120 in , where a derivative acts as an inhibitor) .

Q. What biological activities are associated with this scaffold?

  • Kinase inhibition : Pyrrolo-pyridines are known to target kinases (e.g., CDK4/6, VEGFR; see ). The aldehyde group may serve as a warhead for covalent binding .
  • Antiviral activity : Derivatives like BMS-626529 () inhibit HIV entry by binding gp120, suggesting potential for structure-activity relationship (SAR) studies .

Q. How are stability and solubility optimized for in vitro assays?

  • Solubility : Use co-solvents (e.g., DMSO, ethanol) or formulate as prodrugs. notes solubility limits (<1 mg/mL in water) and recommends DMSO for stock solutions .
  • Stability : Protect from light/moisture. Aldehydes are prone to oxidation; stabilization via Schiff base formation or storage under inert atmosphere is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.